![molecular formula C14H17NO4 B3163750 methyl 2-[(1Z)-1-(dimethylamino)-3-methoxy-3-oxoprop-1-en-2-yl]benzoate CAS No. 885950-29-8](/img/structure/B3163750.png)
methyl 2-[(1Z)-1-(dimethylamino)-3-methoxy-3-oxoprop-1-en-2-yl]benzoate
Overview
Description
Molecular Structure Analysis
The molecular formula of this compound is C14H17NO4 . It has a molecular weight of 263.29 g/mol . The structure is complex, involving a dimethylamino group, a methoxy group, and a benzoate group.Physical And Chemical Properties Analysis
This compound has a molecular weight of 263.29 g/mol. Other physical and chemical properties such as boiling point, melting point, and solubility are not specified in the search results .Scientific Research Applications
Bioactive Precursor in Organic Synthesis
Methyl-2-formyl benzoate, a compound with structural similarities, serves as a bioactive precursor in organic synthesis due to its pharmacological activities, including antifungal, antihypertensive, anticancer, antiulcer, antipsychotic, and antiviral properties. As an active scaffold, it is a significant structure for the development of new bioactive molecules and is used as a raw material for the preparation of medical products, highlighting its importance in synthetic fields and the pharmaceutical industry (S. Farooq & Z. Ngaini, 2019).
Amyloid Imaging in Alzheimer's Disease
Compounds like [18F] 1,1-dicyano-2-[6-(dimethylamino)-2-naphtalenyl] propene (18F-FDDNP) and N-methyl [11C] 2-(4'-methylaminophenyl)-6-hydroxy-benzothiasole (11C-PIB) have been studied for their application in amyloid imaging in Alzheimer's disease. These radioligands demonstrate significant potential in enabling early detection and evaluation of new antiamyloid therapies in Alzheimer's disease patients, showcasing the critical role of such compounds in medical research and treatment development (A. Nordberg, 2007).
Neuroprotective and Pharmacological Properties
Osthole, a compound with methoxy groups similar to the target compound, exhibits multiple pharmacological actions including neuroprotective, osteogenic, immunomodulatory, anticancer, hepatoprotective, cardiovascular protective, and antimicrobial activities. These actions suggest the potential of methyl 2-[(1Z)-1-(dimethylamino)-3-methoxy-3-oxoprop-1-en-2-yl]benzoate in contributing to the development of multitarget alternative medicines (Zhong-rong Zhang et al., 2015).
Antitumor and Immunomodulating Effects
Mechanism of Action
The mechanism of action for this compound is not specified in the search results. It’s likely that the mechanism of action is dependent on the specific biological or chemical context in which it is used.
Safety and Hazards
properties
IUPAC Name |
methyl 2-[(Z)-1-(dimethylamino)-3-methoxy-3-oxoprop-1-en-2-yl]benzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO4/c1-15(2)9-12(14(17)19-4)10-7-5-6-8-11(10)13(16)18-3/h5-9H,1-4H3/b12-9- | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCSXFYKIZLLOIV-XFXZXTDPSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=C(C1=CC=CC=C1C(=O)OC)C(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C(/C1=CC=CC=C1C(=O)OC)\C(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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